molecular formula C19H16N2O5S2 B2879252 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-01-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2879252
CAS No.: 898406-01-4
M. Wt: 416.47
InChI Key: UZFMLMCBFLCAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that belongs to a class of benzamide derivatives. The structural complexity of this compound, featuring a benzodioxole ring and a thiazole moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 320.37 g/mol
  • Key Functional Groups : Benzodioxole, thiazole, and sulfonamide.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may function by inhibiting or activating particular biochemical pathways relevant to various diseases. Potential targets include:

  • Kinases : Enzymes involved in phosphorylation processes that regulate cellular functions.
  • Proteases : Enzymes that break down proteins and may play roles in cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar benzodioxole derivatives had IC50 values ranging from 26 to 65 µM against four different cancer cell lines, indicating promising anticancer potential .

Antidiabetic Potential

Research has also explored the antidiabetic effects of benzodioxole derivatives. One study evaluated the inhibition of α-amylase by compounds related to this class and found potent inhibitory activity with IC50 values as low as 0.68 µM for certain derivatives . Such findings suggest that this compound may also possess therapeutic benefits in managing diabetes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamideLacks ethylsulfonyl groupModerate anticancer activity
N-(4-(benzo[d][1,3]dioxol-5-yl)-thiazol-2-amineContains amine instead of sulfonamideLimited biological data available

The presence of the ethylsulfonyl group in the target compound may enhance its solubility and biological activity compared to its analogs.

Case Studies and Research Findings

A variety of studies have been conducted on benzodioxole derivatives that provide insights into their pharmacological properties:

  • Cytotoxicity Studies : In vitro studies have shown that certain benzodioxole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing blood glucose levels and evaluating their safety profiles .
  • Structure Activity Relationship (SAR) : Research has focused on understanding how variations in chemical structure influence biological activity. For example, modifications at specific positions on the benzodioxole ring can significantly affect potency against targeted enzymes .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-6-3-12(4-7-14)18(22)21-19-20-15(10-27-19)13-5-8-16-17(9-13)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFMLMCBFLCAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.